1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Overview
Description
1-(2,2,2-Trifluoroethyl)piperidin-3-amine is a chemical compound . The IUPAC name for this compound is N-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride . The molecular weight of this compound is 255.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-2-1-3-11-4-6;;/h6,11-12H,1-5H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- Complex Synthesis : A study described the synthesis and characterization of a series of complexes, including those with piperidine derivatives. This research highlights the potential of piperidine derivatives in the formation of complex molecular structures (Amirnasr et al., 2002).
Chemical Reactions and Transformations
- Catalytic Hydrogenation : Research on the catalytic hydrogenation of aminals demonstrated the formation of 3-(γ-Aminopropyl)-piperidines. This indicates the role of piperidine derivatives in chemical transformations (Zondler & Pfleiderer, 1975).
- Multicomponent Reactions : A study on 1,3-Dicarbonyl compounds revealed the formation of functionalized piperidines in the presence of catalytic amounts of bromodimethylsulfonium bromide. This underscores the versatility of piperidine derivatives in facilitating multicomponent reactions (Khan, Parvin, & Choudhury, 2008).
Applications in DNA Research
- DNA Strand Breakage : Piperidine, a related compound, is used in DNA sequencing to create strand breaks at sites of damaged bases. This illustrates the utility of piperidine derivatives in molecular biology (Mattes, Hartley, & Kohn, 1986).
Synthesis of Specific Structures
- Spiro-Fused Piperidines : A study developed a process for the synthesis of 3,5-dispirosubstituted piperidines, showcasing the potential of piperidine derivatives in creating complex molecular architectures (Lohar et al., 2016).
- Chiral Tertiary Amines : Research on the synthesis of optically active functionalized tertiary amines highlighted the creation of compounds with chiral piperidine skeletons (Okamatsu, Irie, & Katsuki, 2007).
Safety and Hazards
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNPPORHPVBDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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